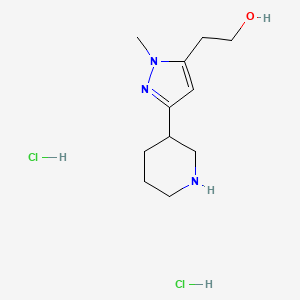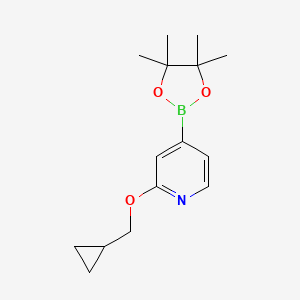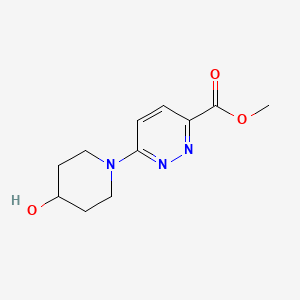![molecular formula C13H18ClN B1427883 [1-(2-Chlorophenyl)cyclohexyl]methanamine CAS No. 933727-15-2](/img/structure/B1427883.png)
[1-(2-Chlorophenyl)cyclohexyl]methanamine
Übersicht
Beschreibung
“[1-(2-Chlorophenyl)cyclohexyl]methanamine” is a chemical compound with diverse applications in scientific research. It has a CAS Number of 1184050-81-4 .
Molecular Structure Analysis
The IUPAC name for this compound is (2-chlorophenyl)(cyclohexyl)methanamine . The InChI code is 1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 . The molecular weight is 223.75 .Wissenschaftliche Forschungsanwendungen
Pharmacology of Ketamine : Initially discovered as a general anesthetic, Ketamine is part of the arylcycloalkylamines class. Its neuropharmacologic properties have been of interest since its early investigations (Chen, 1969).
Chemical Structure : The crystal structure of Ketamine hydrochloride shows that the cyclohexanone ring adopts a chair conformation, and its various functional groups are oriented in specific ways, which contribute to its potency and effectiveness as an anesthetic (Hakey et al., 2008).
Chemical Synthesis : The compound has been synthesized through various complex chemical processes, indicating its significance in the field of chemical research and pharmaceuticals (Hicks et al., 1984).
Degradation of Toxic Compounds : Ketamine derivatives have been studied for their effectiveness in degrading toxic compounds like sarin and diethylchlorophosphate, demonstrating its potential application in chemical safety and environmental protection (Verma et al., 2013).
Transfer Hydrogenation Reactions : In chemistry, ketamine derivatives have been utilized in transfer hydrogenation reactions, highlighting its versatility and importance in synthetic organic chemistry (Karabuğa et al., 2015).
Antidepressant Activity : Certain derivatives of Ketamine have shown promising results as potential antidepressant drug candidates, demonstrating the compound's significance in the field of neuropsychopharmacology (Sniecikowska et al., 2019).
Anticancer Activity : Ketamine derivatives have also been studied for their anticancer activity, showing potential in medicinal chemistry and drug development (Mbugua et al., 2020).
Synthesis and Characterization : The synthesis and characterization of Ketamine and its analogues have been a continuous area of research, reflecting ongoing interest in its chemical properties and potential applications (Jose et al., 2018).
Eigenschaften
IUPAC Name |
[1-(2-chlorophenyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZZSFGDQFNRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chlorophenyl)cyclohexyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)









